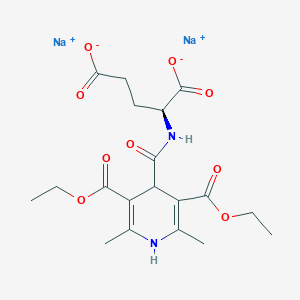
Glutapyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It is a member of the pyrone family and is derived from the amino acid glutamic acid. Glutapyrone has been found to have potential applications in scientific research due to its ability to interact with various biological systems.
Mecanismo De Acción
Glutapyrone exerts its biological effects through various mechanisms of action. It has been found to interact with various enzymes and receptors in the body, including the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Glutapyrone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and improve the function of the immune system. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glutapyrone has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, it has been found to have low toxicity and minimal side effects, which make it a safer alternative to other compounds. However, one limitation of using glutapyrone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on glutapyrone. One area of focus is the development of new synthesis methods that can produce glutapyrone in larger quantities. Additionally, further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the long-term effects of glutapyrone on human health and to assess its safety as a potential therapeutic agent.
Conclusion:
Glutapyrone is a naturally occurring compound that has been found to have various biological activities. It has potential applications in scientific research, particularly in the fields of medicine and biotechnology. Further research is needed to fully understand the mechanisms of action of glutapyrone and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Glutapyrone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce glutapyrone, while biotransformation involves the use of microorganisms to convert other compounds into glutapyrone.
Aplicaciones Científicas De Investigación
Glutapyrone has been found to have potential applications in scientific research, particularly in the fields of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
125387-12-4 |
|---|---|
Nombre del producto |
Glutapyrone |
Fórmula molecular |
C19H24N2Na2O9 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
Clave InChI |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Sinónimos |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



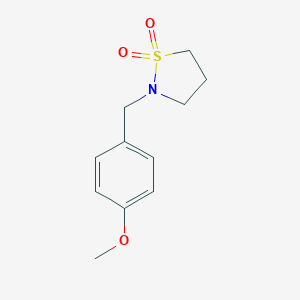

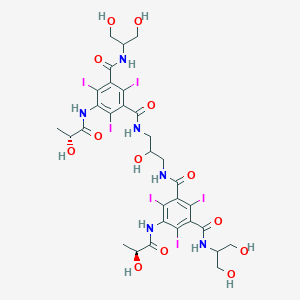
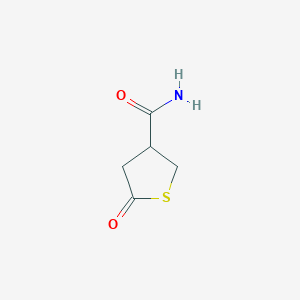


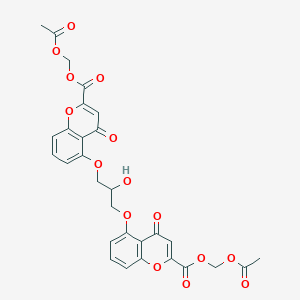

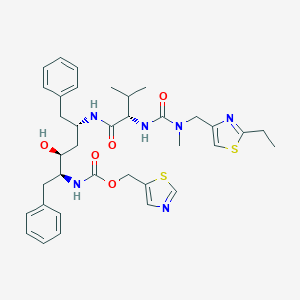

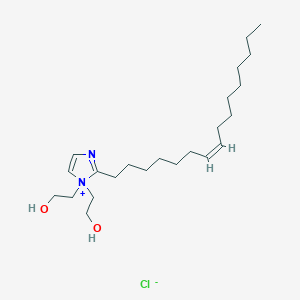
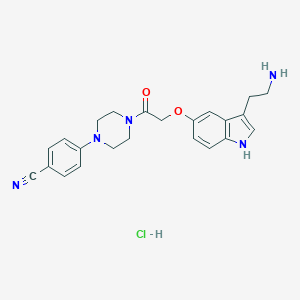

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)